molecular formula C11H12O3 B2843960 (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid CAS No. 2248212-69-1

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid

Cat. No.: B2843960
CAS No.: 2248212-69-1
M. Wt: 192.214
InChI Key: AOGMXEZBXULWMP-BYDSUWOYSA-N
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Description

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is a chiral compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, often involves the construction of the benzofuran ring through various innovative methods. One such method is the free radical cyclization cascade, which allows for the efficient synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and yields high amounts of the desired product .

Industrial Production Methods: Industrial production of benzofuran derivatives typically involves catalytic strategies to enhance the efficiency and yield of the synthesis process. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the benzofuran ring and the propanoic acid moiety .

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuranones, while reduction can yield benzofuranols .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart from other benzofuran derivatives is its specific chiral configuration and the presence of the propanoic acid moiety.

Properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMXEZBXULWMP-BYDSUWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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